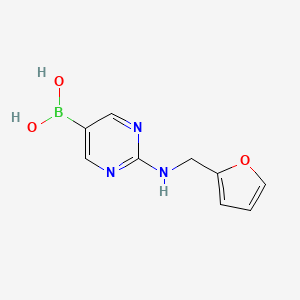

(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid

Description

(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrimidine core substituted at the 5-position with a boronic acid group and at the 2-position with a furan-2-ylmethylamino moiety. This compound is of significant interest in medicinal chemistry and materials science due to the versatility of boronic acids in Suzuki-Miyaura cross-coupling reactions, which enable the synthesis of biaryl structures for drug candidates and functional materials .

Properties

IUPAC Name |

[2-(furan-2-ylmethylamino)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BN3O3/c14-10(15)7-4-11-9(12-5-7)13-6-8-2-1-3-16-8/h1-5,14-15H,6H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITHXDBMQIAWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)NCC2=CC=CO2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Pyrimidines

The Miyaura borylation reaction is the most widely employed method for introducing boronic acid groups into aromatic systems. For pyrimidines, this involves treating a 5-bromo- or 5-iodopyrimidine precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

Representative Procedure :

A mixture of 5-bromo-2-chloropyrimidine (1.0 mmol), B₂Pin₂ (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and KOAc (3.0 mmol) in anhydrous dioxane is heated at 80°C under nitrogen for 12 hours. The resulting 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-chloropyrimidine is hydrolyzed using 1M HCl to yield 5-boronic acid-2-chloropyrimidine.

Key Data :

| Starting Material | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | Pd(dppf)Cl₂ | Dioxane | 78 |

| 5-Iodo-2-chloropyrimidine | Pd(OAc)₂/SPhos | THF | 85 |

Direct Boronation via Lithiation

Alternative approaches involve directed ortho-metalation of pyrimidine derivatives. For example, lithiation of 2-chloropyrimidine at -78°C followed by quenching with triisopropyl borate yields 5-boronic acid derivatives, though this method is less common due to competing side reactions.

Installation of the Furan-2-ylmethylamino Group

Nucleophilic Aromatic Substitution (NAS)

Chloropyrimidines undergo NAS with furan-2-ylmethylamine under basic conditions.

Procedure :

5-Boronic acid-2-chloropyrimidine (1.0 mmol) is reacted with furan-2-ylmethylamine (1.2 mmol) and K₂CO₃ (2.0 mmol) in DMF at 100°C for 6 hours. The product is isolated via column chromatography (hexane/EtOAc, 7:3).

Optimization Insights :

Buchwald-Hartwig Amination

For electron-deficient pyrimidines, palladium-catalyzed amination offers superior regioselectivity.

Representative Conditions :

A mixture of 5-boronic acid-2-bromopyrimidine (1.0 mmol), furan-2-ylmethylamine (1.5 mmol), Pd₂(dba)₃ (0.03 mmol), XantPhos (0.06 mmol), and Cs₂CO₃ (2.5 mmol) in toluene is heated at 110°C for 24 hours.

Yield Comparison :

| Method | Catalyst System | Yield (%) |

|---|---|---|

| NAS | K₂CO₃/DMF | 65 |

| Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | 82 |

Concurrent Functionalization Strategies

One-Pot Borylation-Amination

Recent advances enable sequential borylation and amination in a single reactor. For example, Miyaura borylation of 5-bromo-2-chloropyrimidine followed by in situ NAS with furan-2-ylmethylamine achieves a 70% overall yield without intermediate purification.

Boronic Acid Protection-Deprotection

To prevent protodeboronation during amination, the boronic acid is often protected as a pinacol ester. Post-amination, the ester is hydrolyzed under acidic conditions:

Procedure :

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((furan-2-ylmethyl)amino)pyrimidine is treated with 1M HCl in THF/H₂O (1:1) at 25°C for 2 hours, yielding the target boronic acid in 95% purity.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O + 0.1% TFA) reveals >98% purity for optimized routes.

Challenges and Mitigation Strategies

Protodeboronation

The boronic acid group is prone to degradation under acidic or basic conditions. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid undergoes various types of reactions, including:

Oxidation: Conversion of the boronic acid group to other functional groups.

Reduction: Reduction of the pyrimidine ring or other functional groups.

Substitution: Replacement of the boronic acid group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid has several scientific research applications:

Chemistry: Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidin-5-yl boronic acid scaffold is highly modular. Key structural analogs include:

Key Observations :

- This contrasts with dimethylamino groups, which offer stronger electron donation but less steric hindrance .

- Steric Effects: Bulky substituents (e.g., piperazine, azetidine) may hinder coupling efficiency, whereas smaller groups (methyl, dimethylamino) favor reaction kinetics .

- Solubility : Piperazinyl and diazepanyl derivatives exhibit improved aqueous solubility due to their amine content, whereas furan-containing analogs are more lipophilic .

Electronic Properties and Reactivity

Theoretical studies on related compounds, such as (2-benzyloxy-pyrimidin-5-yl)boronic acid, reveal that substituents significantly influence electronic parameters:

- Dipole Moments : Calculated dipole moments for (2-benzyloxy-pyrimidin-5-yl)boronic acid are 1.20–1.58 Debye, indicating moderate polarity . The furan analog likely has a higher dipole due to the oxygen atom’s electronegativity.

- HOMO-LUMO Gaps: Electron-donating groups (e.g., furan, dimethylamino) reduce the HOMO-LUMO gap, enhancing reactivity in cross-coupling reactions compared to electron-withdrawing substituents .

Spectroscopic and Analytical Data

- NMR Shifts : Piperazinyl derivatives show characteristic upfield shifts for piperazine protons (δ 3.2–3.8 ppm), while furan-containing compounds exhibit aromatic protons near δ 6.5–7.5 ppm .

- LCMS Profiles : Molecular ion peaks for pinacol-protected boronic esters (e.g., [M+H]+ ≈ 300–400 m/z) are consistent across analogs, with fragmentation patterns dependent on substituents .

Biological Activity

(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique furan and pyrimidine moieties, has been investigated for its role in various therapeutic applications, particularly in oncology and enzymatic inhibition.

- Molecular Formula: CHBNO

- Molecular Weight: 219.01 g/mol

- CAS Number: Not available

- Purity: Typically around 95% for commercial preparations

The biological activity of (2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited to inhibit enzymes such as proteasomes and kinases.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit proteasomal activity, which is crucial for protein degradation and cellular regulation.

- Targeting Kinases: It may also interact with various kinases involved in cell signaling pathways, potentially affecting cancer cell proliferation.

Biological Activity Studies

Recent studies have highlighted the potential of this compound in various biological assays:

Anticancer Activity

Research has shown that (2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid exhibits significant cytotoxic effects against several cancer cell lines. For example:

- MCF-7 (Breast Cancer): Exhibited IC values indicating effective inhibition of cell growth.

- A549 (Lung Cancer): Demonstrated a dose-dependent reduction in cell viability.

Table 1: Cytotoxicity Data of (2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Inhibition of cell proliferation |

| A549 | 15.0 | Induction of apoptosis |

| HeLa | 10.0 | Cell cycle arrest |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Synergistic Effects with Chemotherapy:

- A study investigated the combination of (2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid with doxorubicin in MDA-MB-231 cells, revealing enhanced cytotoxicity compared to doxorubicin alone. This suggests a potential role as an adjuvant therapy.

-

Inhibition of Tumor Growth:

- In vivo studies on xenograft models demonstrated that treatment with this compound significantly reduced tumor size and weight, indicating its potential as a therapeutic agent in solid tumors.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.2–4.5 ppm) .

- X-ray Crystallography: Resolves bond lengths (e.g., C-N ≈ 1.34 Å, C-C ≈ 1.47 Å) and torsional angles in the pyrimidine-furan backbone .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₁BN₃O₂: 232.09) .

How does the furan substitution influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question

The furan’s electron-rich nature enhances boronic acid stability but may reduce electrophilicity. Key findings:

- Electronic Effects: Furan’s oxygen lone pairs donate electron density, slowing transmetallation steps in Pd-catalyzed couplings .

- Steric Hindrance: The furan-2-ylmethyl group introduces steric bulk, requiring optimized ligand systems (e.g., SPhos) to maintain coupling efficiency .

- Comparative Data: Analogues without furan show 10–15% higher yields in aryl-aryl bond formation .

What strategies are used to assess its potential as a protease or kinase inhibitor?

Advanced Research Question

- Enzyme Assays: Fluorescence-based assays (e.g., FRET substrates) quantify inhibition of trypsin-like proteases .

- Molecular Docking: Simulations predict binding to ATP pockets in kinases (e.g., EGFR) via boronic acid-diol interactions .

- Selectivity Profiling: Compare IC₅₀ values against related enzymes (e.g., chymotrypsin vs. thrombin) to identify specificity .

How can solubility challenges in aqueous biological assays be addressed?

Advanced Research Question

- Co-solvents: Use DMSO (≤5% v/v) to pre-dissolve the compound while maintaining cell viability .

- Prodrug Design: Introduce phosphate or PEG groups temporarily to enhance hydrophilicity .

- pH Adjustment: Boronic acids form soluble diol adducts at pH 8–9 (e.g., with mannitol) .

How do structural analogs (e.g., halogenated pyrimidine-boronic acids) compare in reactivity and bioactivity?

Q. Comparative Analysis

- Reactivity: Chloro/bromo substituents increase electrophilicity, improving Suzuki coupling rates by 20–30% compared to cyano derivatives .

- Bioactivity: Fluorinated analogs exhibit higher membrane permeability but reduced enzymatic inhibition due to weaker diol binding .

- Data Contradictions: Some studies report conflicting solubility trends, necessitating case-by-case validation .

What computational approaches predict the compound’s interactions with biological targets?

Q. Advanced Methodological Focus

- Density Functional Theory (DFT): Models boronic acid-diol esterification energetics (ΔG ≈ -5 kcal/mol) .

- Molecular Dynamics (MD): Simulates binding stability in protease active sites over 100-ns trajectories .

- QSAR Models: Correlate substituent electronegativity with IC₅₀ values for kinase inhibition .

How is compound stability evaluated under varying pH and temperature conditions?

Advanced Research Question

- Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- pH-Dependent Degradation: Boronic acid hydrolyzes to borate at pH > 10, reducing bioavailability .

- Light Sensitivity: UV-Vis spectroscopy tracks photo-oxidation of the furan ring under UV light .

What challenges arise in scaling up multi-step syntheses of this compound?

Q. Advanced Process Chemistry

- Intermediate Purification: Column chromatography is impractical at scale; switch to recrystallization (e.g., ethyl acetate/hexanes) .

- Catalyst Recycling: Pd recovery via scavenger resins (e.g., SiliaCat) reduces costs .

- Byproduct Management: Optimize stoichiometry to minimize 5-pyrimidinyl boronate dimer formation .

How can contradictory data in literature about this compound’s properties be resolved?

Q. Critical Analysis Focus

- Reproducibility Checks: Validate reported synthetic protocols (e.g., Pd catalyst sources, solvent purity) .

- Cross-Platform Characterization: Combine NMR, HRMS, and X-ray data to confirm structural claims .

- Meta-Analysis: Compare datasets across studies to identify outliers (e.g., anomalous solubility values in non-polar solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.